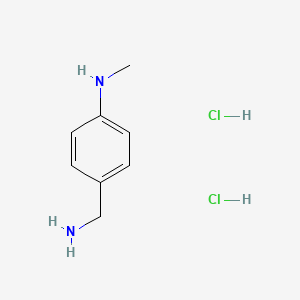

4-Methylaminobenzylamine dihydrochloride

Description

Contextualization within Amine Chemistry and Benzylamine (B48309) Derivatives

Amines are fundamental organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. Benzylamines, a subset of amines, are characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. These compounds are prevalent in a vast array of biologically active molecules and serve as crucial building blocks in organic synthesis. wikipedia.org

Role as a Key Intermediate in Organic Synthesis

4-Methylaminobenzylamine (B1291899) dihydrochloride (B599025) serves as a pivotal precursor in multi-step synthetic sequences. Its bifunctional nature, possessing both a primary aromatic amine and a secondary benzylic amine (in its free base form), allows for selective reactions at either nitrogen center under appropriate conditions.

A common synthetic application involves the reductive amination of 4-aminobenzaldehyde (B1209532) with methylamine (B109427). ontosight.ai This process typically involves the formation of an imine intermediate, which is then reduced to the desired secondary amine. The resulting 4-Methylaminobenzylamine can then be converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and ease of handling.

The primary aromatic amine group can be a nucleophile in various coupling reactions, while the secondary amine can undergo further alkylation or acylation. This dual reactivity makes it a valuable component in the construction of complex molecular architectures. For instance, related benzylamine derivatives are utilized in the synthesis of inhibitors for various enzymes and as key intermediates for pharmacologically active compounds. evitachem.com

Historical Development and Significance in Academic Literature

While specific historical milestones for 4-Methylaminobenzylamine dihydrochloride are not extensively documented in readily available literature, the broader class of N-substituted benzylamines has been a subject of chemical investigation for over a century. Early research into benzylamine chemistry focused on fundamental reactions and the synthesis of simple derivatives.

In more recent academic literature, the focus has shifted towards the application of substituted benzylamines in medicinal chemistry and materials science. For example, the structural motif of a substituted benzylamine is found in various drug candidates. The ability to precisely modify the substituents on both the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's biological activity. Although direct citations for this compound are sparse, the well-established utility of its parent compound, 4-aminobenzylamine (B48907), in areas such as the synthesis of corrosion inhibitors and as a monomer for polyamides, underscores the importance of this class of compounds. The dihydrochloride salt, by providing a stable and soluble form, facilitates its use in a wider range of synthetic applications, particularly in aqueous or protic solvent systems.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the properties of the free base, 4-[(Methylamino)methyl]aniline, provide valuable insight.

| Property | Value |

| CAS Number | 38020-69-8 (for the free base) |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 110 °C at 0.15 mmHg |

| Melting Point | 177-182 °C |

Note: The data presented is for the free base, 4-[(Methylamino)methyl]aniline. The dihydrochloride salt would have a higher molecular weight and different physical properties, such as a higher melting point and greater solubility in water. sigmaaldrich.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)-N-methylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-10-8-4-2-7(6-9)3-5-8;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCDSJWSODKVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25027-72-9 | |

| Record name | 4-(aminomethyl)-N-methylaniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors of 4 Methylaminobenzylamine Dihydrochloride

Established Synthetic Routes for 4-Methylaminobenzylamine (B1291899) Dihydrochloride (B599025)

A common and logical synthetic pathway to 4-Methylaminobenzylamine dihydrochloride proceeds through the N-methylation of a suitably protected 4-aminobenzylamine (B48907) precursor or via the reductive amination of a 4-(methylamino)benzaldehyde (B1624761) derivative. A frequently cited approach in organic synthesis for analogous compounds involves a sequence of protection, functional group interconversion, and deprotection steps to ensure regioselectivity and high yields.

One plausible route begins with N-methylbenzylamine. This starting material undergoes a series of reactions including acetylation to protect the secondary amine, followed by nitration at the para position of the benzene (B151609) ring. Subsequent deacetylation reveals the methylamino group, and the synthesis culminates in the reduction of the nitro group to an amino group, yielding 4-Methylaminobenzylamine. The final step involves the treatment of the free base with hydrochloric acid to form the stable dihydrochloride salt.

The synthesis of 4-Methylaminobenzylamine from N-methylbenzylamine can be broken down into the following key steps with their associated reagents and conditions:

Acetylation (Protection): N-methylbenzylamine is treated with acetic anhydride (B1165640), often in the presence of a base or neat, to form N-acetyl-N-methylbenzylamine. This step protects the secondary amine from participating in the subsequent nitration reaction.

Nitration: The protected intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group predominantly at the para-position due to the ortho,para-directing effect of the N-acetyl-N-methylbenzyl group.

Deacetylation (Deprotection): The resulting 4-nitro-N-acetyl-N-methylbenzylamine is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and regenerate the methylamino functionality, yielding 4-nitro-N-methylbenzylamine.

Reduction: The nitro group of 4-nitro-N-methylbenzylamine is then reduced to a primary amine. Common reducing agents for this transformation include catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reducing agents such as tin (Sn) in the presence of concentrated hydrochloric acid (HCl) can also be employed.

Salt Formation: The synthesized 4-Methylaminobenzylamine free base is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent or as a gas) to precipitate the dihydrochloride salt.

An alternative approach, reductive amination, would involve the reaction of 4-(methylamino)benzaldehyde with ammonia (B1221849) or an ammonia equivalent, followed by reduction. However, the synthesis of the aldehyde precursor would be a critical preceding step.

Table 1: Key Reaction Steps and Reagents

| Step | Transformation | Typical Reagents | General Conditions |

|---|---|---|---|

| 1 | Protection of Amine | Acetic Anhydride | Heat, neat or with a base |

| 2 | Aromatic Nitration | Nitric Acid, Sulfuric Acid | Low temperature (e.g., 0-10 °C) |

| 3 | Deprotection of Amine | Aqueous Acid or Base | Reflux |

| 4 | Reduction of Nitro Group | H2/Raney Ni or Sn/HCl | Elevated pressure and temperature for hydrogenation |

| 5 | Dihydrochloride Salt Formation | Hydrochloric Acid | In a suitable solvent (e.g., ethanol) |

Optimizing the synthesis of this compound involves careful control of reaction parameters at each step to maximize the yield and purity of the final product.

For the nitration step, temperature control is crucial to minimize the formation of undesired ortho and meta isomers. Running the reaction at low temperatures (0-10 °C) and slow, controlled addition of the nitrating mixture can significantly improve the regioselectivity for the para product.

In the reduction of the nitro group, the choice of reducing agent and catalyst can impact both the yield and the purity. Catalytic hydrogenation is often preferred as it is a cleaner reaction, avoiding the introduction of metallic impurities that can be present when using reducing metals like tin. The catalyst loading, hydrogen pressure, and reaction time should be optimized to ensure complete conversion without over-reduction of other functional groups.

During the final salt formation, the purity of the free base is critical. Purification of the 4-Methylaminobenzylamine, for instance by distillation or chromatography, before the addition of hydrochloric acid will result in a higher purity of the final dihydrochloride salt. The amount of HCl added should be carefully controlled to ensure the formation of the dihydrochloride without excess acid, which would need to be removed. The choice of solvent for precipitation can also influence the crystal size and purity of the final product.

Precursor Compounds and their Derivatization Pathways

The synthesis of this compound relies on the availability and derivatization of key aromatic precursors. These precursors are typically simple, commercially available benzene derivatives that can be functionalized in a controlled manner.

A key intermediate in one of the primary synthetic routes is 4-nitro-N-methylbenzylamine . This compound can be synthesized from N-methylbenzylamine through the protection-nitration-deprotection sequence described previously.

Another important intermediate, depending on the chosen synthetic strategy, is 4-aminobenzylamine . This can be prepared by the reduction of 4-nitrobenzylamine. 4-Nitrobenzylamine itself can be synthesized from 4-nitrobenzyl chloride by reaction with ammonia.

The synthesis of 4-(methylamino)benzaldehyde , a precursor for a potential reductive amination route, can be achieved through various methods, including the formylation of N-methylaniline or the oxidation of 4-(methylamino)benzyl alcohol.

The transformation of aromatic precursors is central to constructing the target molecule. A common starting material is toluene , which can be nitrated to form p-nitrotoluene. Subsequent radical bromination of the methyl group can yield p-nitrobenzyl bromide, a versatile intermediate. This can then be converted to p-nitrobenzylamine by reaction with ammonia, which can then be reduced to p-aminobenzylamine.

Alternatively, starting from N-methylaniline , one could envision a Vilsmeier-Haack formylation to introduce a formyl group at the para position, yielding 4-(methylamino)benzaldehyde. This aldehyde can then be converted to the target compound through reductive amination with an appropriate amine source.

Table 2: Precursor Compounds and their Transformation

| Precursor | Key Transformation | Resulting Intermediate |

|---|---|---|

| N-Methylbenzylamine | Acetylation, Nitration, Deacetylation | 4-nitro-N-methylbenzylamine |

| p-Nitrotoluene | Radical Bromination, Amination | 4-nitrobenzylamine |

| 4-Nitrobenzylamine | Reduction of Nitro Group | 4-aminobenzylamine |

| N-Methylaniline | Vilsmeier-Haack Formylation | 4-(methylamino)benzaldehyde |

Advanced Synthetic Techniques Applicable to Benzylamines

Modern organic synthesis offers several advanced techniques that could be applied to the synthesis of this compound and other substituted benzylamines, often with improved efficiency, selectivity, and sustainability.

One such technique is catalytic N-alkylation using borrowing hydrogen methodology . This approach allows for the direct coupling of alcohols with amines, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen for the reduction is "borrowed" from the initial alcohol substrate and returned in the final step. For instance, 4-aminobenzyl alcohol could potentially be reacted with methylamine (B109427) in the presence of a suitable transition metal catalyst (e.g., based on ruthenium, iridium, or nickel) to directly form 4-Methylaminobenzylamine. This method is highly atom-economical as it produces water as the only byproduct.

Furthermore, biocatalysis , using enzymes to carry out specific chemical transformations, is a growing area in organic synthesis. For example, transaminases could be employed for the asymmetric synthesis of chiral benzylamines, although for the achiral target compound, other enzymes like reductases could be used for the selective reduction of a nitro or imine group under mild and environmentally friendly conditions.

These advanced techniques offer promising alternatives to traditional synthetic methods, with the potential for more sustainable and efficient production of this compound.

Mechanochemical Approaches in Amine Synthesis

Mechanochemistry is a branch of chemistry where mechanical energy is used to induce chemical transformations. nih.gov This approach, often conducted through processes like grinding or ball milling, is typically performed in the solid state under solvent-free or minimal-solvent conditions. nih.govmdpi.com The direct absorption of mechanical energy can lead to accelerated reactions and different product selectivity compared to traditional solution-based methods, aligning with the principles of green chemistry by reducing the use of volatile organic solvents. nih.gov

This methodology has been successfully applied to the synthesis of various amines. One prominent example is the mechanochemical Buchwald–Hartwig cross-coupling reaction, a powerful method for forming carbon-nitrogen (C–N) bonds. acs.org Researchers have developed a general protocol for this reaction using aromatic primary amines as nucleophiles, with reactions often completing within 30 minutes. acs.org This technique is particularly effective for aryl halides that have poor solubility, which are challenging substrates in conventional solution-based chemistry. acs.org A novel catalytic system combining Pd(OAc)2/BrettPhos/1,5-cod with a high-temperature ball-milling technique has been shown to be highly efficient for the coupling of various aromatic primary amines. acs.org

| Primary Amine Substrate | Aryl Halide Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| Aniline | 4-tert-Butylbromobenzene | 4-tert-Butyldiphenylamine | 93 |

| 4-Methoxyaniline | 4-tert-Butylbromobenzene | 4-tert-Butyl-4'-methoxydiphenylamine | 95 |

| 4-Aminobenzonitrile | 4-tert-Butylbromobenzene | 4-((4-tert-Butylphenyl)amino)benzonitrile | 76 |

| Methyl 4-aminobenzoate | 4-tert-Butylbromobenzene | Methyl 4-((4-tert-butylphenyl)amino)benzoate | 94 |

Beyond C-N coupling, mechanochemical methods can be used to synthesize imines, which are common precursors to amines. A solvent-free approach involving the manual grinding of equimolar amounts of substrates at room temperature has been shown to produce imines in very short reaction times (e.g., 15 minutes) with good to excellent yields. mdpi.com This highlights the potential of mechanochemistry to provide rapid, efficient, and environmentally friendly pathways for the synthesis of amine precursors. mdpi.combeilstein-journals.org

Catalytic Systems for Benzylamine (B48309) Formation

Benzylamines are crucial structural motifs in pharmaceuticals and polymers. acs.orgresearchgate.net Catalytic methods for their synthesis are of central importance, particularly those that are atom-economical and sustainable. acs.org A significant advancement in this area is the direct synthesis from benzyl (B1604629) alcohols and ammonia sources via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgacs.org This process is waste-free and involves the temporary removal of hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with an amine, followed by the return of the hydrogen to form the final product. acs.orgresearchgate.net

Various metal-based catalytic systems have been developed to facilitate this transformation, with the goal of achieving high selectivity for the desired primary benzylamine while minimizing overalkylation to secondary or tertiary amines. acs.orgresearchgate.net

Nickel-Based Catalysts: Commercially available heterogeneous nickel catalysts have proven robust for the N-alkylation of benzyl alcohols using manageable ammonia sources like aqueous ammonia. acs.orgresearchgate.net Catalysts such as Raney Ni and Ni/Al₂O₃–SiO₂ have been extensively studied. For the amination of benzyl alcohol, Raney Ni showed higher activity and selectivity towards the primary amine compared to catalysts like Ni/C. acs.org Optimization of reaction parameters, including catalyst amount, ammonia equivalents, temperature, and time, is critical for maximizing yield and selectivity. acs.org

Iron-Based Catalysts: A general methodology for benzylamine formation using a well-defined homogeneous iron complex has also been established. acs.org This iron-catalyzed approach operates through the borrowing hydrogen mechanism and allows for the direct coupling of readily available benzyl alcohols with various amines. acs.org This method avoids the need for prior activation of the alcohol with stoichiometric reagents and represents a more sustainable pathway. acs.org

Copper and Gold Catalysts: The continuous synthesis of benzylamine from benzyl alcohol in the gas phase has been demonstrated using a tandem dehydrogenation/amination/reduction process over copper (Cu) and gold (Au) catalysts. hw.ac.uk In this system, Cu/SiO₂ can facilitate the reaction, but it tends to produce benzonitrile (B105546) due to its limited hydrogenation capacity. hw.ac.uk The addition of Au/TiO₂ as a physical mixture with Cu/SiO₂ promotes the formation of benzylamine and suppresses the formation of byproducts like dibenzylamine. hw.ac.uk This dual-catalyst system achieves high yields by leveraging the different catalytic properties of each metal. hw.ac.uk

Other Noble Metal and Single-Atom Catalysts: Ruthenium-based catalysts are also effective for the reductive amination of lignin-derived carbonyl compounds to yield benzylamines. rsc.org More recently, atomically dispersed cobalt catalysts have been engineered for the tandem synthesis of primary benzylamines from oxidized lignin (B12514952) model compounds. nih.gov By fine-tuning the Co–N coordination environment, these single-atom catalysts can precisely control the sequence of hydrogenolysis and reductive amination, achieving high yields of the primary benzylamine product. nih.gov

| Catalyst System | Precursor | Ammonia Source | Key Findings | Reference |

|---|---|---|---|---|

| Raney Ni 2800 | Benzyl alcohol | Aqueous NH₃ | Achieved 88% conversion and 61% selectivity for primary benzylamine under optimized conditions. | acs.org |

| Homogeneous Iron Complex | Benzyl alcohol | Various amines | First general iron-catalyzed amination of benzyl alcohols via borrowing hydrogen methodology. | acs.org |

| Cu/SiO₂ + Au/TiO₂ | Benzyl alcohol | NH₃ (gas) | Achieved a high (81%) benzylamine yield in a continuous gas-phase reaction. Gold addition switched selectivity away from byproducts. | hw.ac.uk |

| Atomically Dispersed Cobalt (CoN₃) | Oxidized β-O-4 lignin model | Ammonia in Methanol | Achieved a 94% yield of primary benzylamine through a tandem hydrogenolysis and reductive amination reaction. | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Methylaminobenzylamine Dihydrochloride

Reactivity of the Primary Amine Moiety

The primary amine in 4-Methylaminobenzylamine (B1291899), being benzylic, is a potent nucleophile and readily participates in a variety of classical amine reactions. Its accessibility and higher reactivity compared to the secondary methylamino group often allow for selective transformations under controlled conditions.

The primary amine of 4-Methylaminobenzylamine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.orglibretexts.org The formation of the imine is often favored by the removal of water from the reaction mixture. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com

The chemoselectivity of this reaction is a key consideration. In molecules containing both primary and secondary amines, the primary amine is generally more reactive towards aldehydes and ketones, leading to the selective formation of the corresponding imine. scholaris.canih.gov This selectivity is attributed to the lower steric hindrance and greater nucleophilicity of the primary amine under these reaction conditions.

Table 1: Examples of Imine Formation with Primary Amines A representative table illustrating typical reactants and conditions for imine formation.

| Aldehyde/Ketone Reactant | Amine Reactant (Primary) | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Ethylamine | Acid catalyst | N-Benzylideneethanamine | masterorganicchemistry.com |

| Various Aromatic Aldehydes | Ammonia (B1221849) | None (Microwave) | Imines | organic-chemistry.org |

| Aldehydes | Primary Amines | Pyrrolidine | Aldimines | organic-chemistry.org |

The primary amine of 4-Methylaminobenzylamine readily acts as a nucleophile in acyl substitution reactions with carboxylic acid derivatives such as acid chlorides, anhydrides, and esters to form stable amide linkages. nih.govresearchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the construction of peptides and other complex molecules.

In the context of a molecule with both primary and secondary amines, the primary amine typically exhibits higher reactivity towards acylating agents. researchgate.net This enhanced reactivity allows for the chemoselective acylation of the primary amine under appropriate conditions. For instance, the use of specific acylating agents and controlled reaction temperatures can favor the formation of the mono-acylated product at the primary amine position.

Table 2: Chemoselective N-Acylation of Primary Amines A table showcasing conditions for the selective amidation of primary amines in the presence of secondary amines.

| Acylating Agent | Diamine Substrate | Conditions | Major Product | Reference |

| Acylsilanes | Various Amines | Aqueous acidic | N-Acylated Amine | nih.gov |

| Ph2PCl/I2/imidazole | Amines | Refluxing dichloromethane | Mono-N-benzylated/amidated amine | researchgate.net |

| Carboxylic Acids | 4-(Alkylamino)benzylamines | HBTU | 4-(Alkylamino)benzylamides | clockss.org |

The primary amine of 4-Methylaminobenzylamine can undergo N-alkylation with alkyl halides or other alkylating agents. nih.govacs.orgnih.gov However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. Selective mono-alkylation can sometimes be achieved by using a large excess of the primary amine.

N-arylation of the primary amine can be accomplished using various methods, including transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or by reaction with activated aryl systems. nih.govbeilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net These reactions provide a direct route to N-aryl benzylamine (B48309) derivatives. The selectivity of these processes in the presence of the secondary methylamino group would depend on the specific catalytic system and reaction conditions employed.

Reactivity of the Secondary Amine Moiety

The secondary methylamino group in 4-Methylaminobenzylamine is also nucleophilic, though generally less reactive than the primary amine due to steric hindrance and electronic effects. However, under certain conditions, it can be selectively functionalized.

Achieving selective derivatization of the secondary methylamino group in the presence of the more reactive primary amine is a significant synthetic challenge. It typically requires a protection-deprotection strategy, where the primary amine is first protected, allowing for the modification of the secondary amine, followed by the removal of the protecting group.

Alternatively, specific reagents or reaction conditions that favor the reaction at the secondary amine can be employed. For instance, certain bulky reagents might react preferentially with the less hindered primary amine, leaving the secondary amine available for a subsequent, different transformation. While direct selective derivatization of the secondary amine is less common, understanding the subtle differences in reactivity is key to designing such synthetic routes. nih.gov

The presence of two amine groups in a 1,4-benzylic relationship opens up the possibility of intramolecular ring-closing reactions to form heterocyclic structures. By introducing a suitable two-carbon bridging unit, it is possible to construct a six-membered piperazine (B1678402) or a five-membered imidazolidinone ring system.

For example, reaction with phosgene (B1210022), a phosgene equivalent (like triphosgene), or even carbon dioxide under certain catalytic conditions could lead to the formation of a cyclic urea (B33335). researchgate.netgoogle.comrsc.orgnih.govgoogle.com The reaction would involve the initial formation of a carbamoyl (B1232498) chloride or an isocyanate at one amine, followed by intramolecular nucleophilic attack by the other amine to close the ring. The formation of a six-membered ring is generally favored in such cyclizations. The synthesis of 1-methylpiperazine (B117243) from N-methylethylenediamine demonstrates a similar cyclization strategy. chemicalbook.com

Table 3: Examples of Cyclic Urea/Imidazolidinone Synthesis from Diamines A table illustrating the formation of cyclic structures from diamine precursors.

| Diamine | Carbonyl Source | Catalyst/Conditions | Product | Reference |

| Diamines | CO2 | CeO2 | Cyclic Ureas | rsc.org |

| N,N'-dialkylalkylenediamine | Urea | Polar solvent, >180 °C | Cyclic Ureas | google.com |

| Ethylenediamine Carbamate | CeO2 | Ethylenediamine solvent | 2-Imidazolidinone | researchgate.net |

| Diamines | Urea | 120-140°C then 160-200°C | Cyclic Ureas | google.com |

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring in 4-Methylaminobenzylamine is rendered highly activated towards electrophilic aromatic substitution (EAS) by the presence of two electron-donating groups: the methylamino group (-NHCH3) and the aminomethyl group (-CH2NH2). Both groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.com

The methylamino group is a potent activating group and is ortho-, para-directing due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. organicchemistrytutor.comyoutube.com Similarly, the aminomethyl group is also activating and ortho-, para-directing. The combined influence of these two groups strongly favors substitution at the positions ortho to the methylamino group (positions 3 and 5) and ortho to the aminomethyl group (position 3), which is also meta to the methylamino group. Therefore, electrophilic substitution is anticipated to occur predominantly at the positions ortho to the powerful methylamino directing group.

However, the dihydrochloride (B599025) form of the compound complicates this reactivity. In acidic conditions, which are often employed for electrophilic aromatic substitution reactions, the amine groups will be protonated to form ammonium (B1175870) salts (-NH2CH3+ and -CH2NH2+). These protonated groups are strongly deactivating and meta-directing. learncbse.in Consequently, the reaction conditions will critically determine the outcome of electrophilic substitution.

Nitration: Under strongly acidic conditions (e.g., HNO3/H2SO4), the amine groups will be protonated, leading to the formation of the meta-substituted product. To achieve ortho- and para-nitration, it would be necessary to protect the amine groups, for instance, by acylation, to reduce their basicity and prevent protonation.

Halogenation: Direct halogenation of anilines with bromine water is typically rapid and can lead to polysubstitution. byjus.com For 4-Methylaminobenzylamine, similar high reactivity would be expected under neutral or slightly basic conditions, leading to substitution at the available ortho positions. To control the reaction and achieve monosubstitution, protection of the amine groups would likely be required.

Sulfonation: Sulfonation with fuming sulfuric acid would lead to the formation of the anilinium ion, directing the incoming sulfonic acid group to the meta position. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. quora.com The Lewis acid catalyst (e.g., AlCl3) required for these reactions would coordinate with the basic amine groups, deactivating the ring towards electrophilic attack. wvu.edu Therefore, 4-Methylaminobenzylamine dihydrochloride is not expected to undergo Friedel-Crafts reactions under standard conditions.

Other Characteristic Reaction Mechanisms

Beyond the reactions on the aromatic ring, the primary and secondary amine groups of this compound are hubs of chemical reactivity.

Acylation: The primary and secondary amine groups can readily react with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. This reaction is often used to protect the amine groups during other transformations. libretexts.org

Alkylation: The amine groups can undergo alkylation with alkyl halides. As both the starting amine and the product are nucleophilic, polyalkylation can be a competing process. msu.edu Exhaustive methylation, for instance, can lead to the formation of a quaternary ammonium salt. youtube.com

Condensation with Carbonyl Compounds: The primary amine functionality can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). mnstate.edu Similarly, vicinal diamines like o-phenylenediamine (B120857) are known to condense with carbonyl compounds to form benzodiazepines or benzimidazoles, suggesting that under appropriate conditions, the two amine groups of a related isomer could potentially undergo intramolecular cyclization with a suitable dicarbonyl compound. researchgate.netresearchgate.net

Oxidation: The amine groups are susceptible to oxidation. The specific products would depend on the oxidizing agent used. For instance, tertiary amines can be oxidized to amine oxides. youtube.com

Table of Reaction Products:

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration (acidic) | HNO3, H2SO4 | 2-Nitro-4-methylaminobenzylamine |

| Halogenation (neutral) | Br2 | 2,6-Dibromo-4-methylaminobenzylamine |

| Acylation | Acetyl chloride | N-(4-(methylaminomethyl)phenyl)acetamide and N-methyl-N-(4-(aminomethyl)benzyl)acetamide |

| Condensation | Acetone | N-(4-(methylaminomethyl)phenyl)propan-2-imine |

Derivatives and Analogues: Synthesis and Structural Design

Design Principles for 4-Methylaminobenzylamine (B1291899) Dihydrochloride (B599025) Analogues

The design of analogues of 4-Methylaminobenzylamine is rooted in established medicinal chemistry strategies aimed at optimizing a molecule's interaction with a biological target. A primary approach is the generation of platforms that arrange functional groups in a defined spatial manner to reduce the entropic penalty of binding to a target. lifechemicals.com Conformationally restricted diamines are particularly attractive scaffolds for this purpose. lifechemicals.com

Key design principles include:

Structure-Activity Relationship (SAR) Exploration: Modifications are made to understand which parts of the molecule are essential for its activity. For benzylamine (B48309) derivatives, SAR studies have shown that substituents on both the amine nitrogen and the aromatic ring can significantly influence biological outcomes, such as enzyme inhibition. nih.govnih.govnih.gov For instance, in a series of benzylamine derivatives designed as tryptase inhibitors, 4-substituted analogues were found to be particularly potent. nih.gov

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, phenyl rings, a core component of the benzylamine structure, can be replaced with various bioisosteres to modulate properties.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), pKa, and solubility are fine-tuned through chemical modification. Introducing polar groups can lower lipophilicity and potentially improve pharmacokinetic parameters. nih.gov Conversely, adding hydrophilic ω-hydroxyalkoxy groups to benzylamines has been used to create poorly toxic, yet highly active enzyme inhibitors. nih.gov

Introduction of Reactive Groups: Specific functional groups, such as chloroethyl moieties, can be incorporated to create derivatives that form covalent bonds with their biological targets, often leading to irreversible inhibition.

These principles guide the rational design of new molecules with potentially improved therapeutic characteristics, moving from a lead compound to a clinical candidate. drughunter.com

Synthesis of N-Substituted Derivatives

The presence of both a primary and a secondary amine allows for selective or exhaustive substitution at the nitrogen atoms, leading to a wide array of derivatives.

N-alkylation and N-acylation are fundamental methods for modifying the amine groups of 4-Methylaminobenzylamine.

Alkylation: This is commonly achieved through reactions with alkyl halides or via reductive amination. Reductive amination, involving the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a versatile method for producing N-substituted benzylamines. nih.gov This approach allows for the introduction of a wide variety of alkyl groups.

Acylation: The reaction of the amine groups with acyl chlorides or anhydrides yields amide derivatives. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule. In many organic syntheses, 4-dimethylaminopyridine (B28879) (DMAP) is a widely used and effective nucleophilic acylation catalyst.

These reactions can be controlled to selectively modify the more reactive primary amine over the secondary amine, or to substitute both, leading to diverse molecular structures.

The diamine structure of 4-Methylaminobenzylamine makes it a valuable building block for the synthesis of heterocyclic compounds. The two nitrogen atoms can react with various dielectrophiles to form rings. For example, ortho-phenylenediamines are common precursors for benzimidazoles, which are prevalent cores in drug structures. enamine.net The reaction of diamines with dicarbonyl compounds is a standard method for creating seven-membered rings like diazepines. researchgate.net The versatility of the amino group chemistry provides numerous pathways for the rational and selective chemical modification of the two nitrogen atoms, making such diamines attractive scaffolds in drug discovery. lifechemicals.com

The general strategies include:

Condensation with Dicarbonyls: Reaction with 1,2-, 1,3-, or 1,4-dicarbonyl compounds can lead to the formation of five-, six-, or seven-membered heterocyclic rings, respectively.

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions can be designed to incorporate the benzylamine framework into larger, more complex polycyclic systems. The development of N-amination of heterocyclic compounds with O-benzoylhydroxylamine derivatives has been shown to be a superior alternative to existing methods. nih.gov

Halogenated and Other Ring-Substituted Derivatives

Modification of the aromatic ring is another key strategy to modulate the properties of 4-Methylaminobenzylamine analogues.

N-(2-chloroethyl) groups are important pharmacophores, often acting as nitrogen mustard alkylating agents. The synthesis of N-(2-chloroethyl)benzylamine derivatives can be accomplished by treating the corresponding N-(2-hydroxyethyl)benzylamine with a chlorinating agent like thionyl chloride. prepchem.comprepchem.comgoogle.com An alternative, though often lower-yielding, method involves the direct reaction of a benzylamine with 1-bromo-2-chloroethane. prepchem.com

Table 1: Synthetic Routes to N-(2-Chloroethyl)benzylamine Derivatives

| Precursor | Reagent | Product | Reference |

| N-(2-hydroxyethyl)benzylamine | Thionyl Chloride (SOCl₂) | N-(2-chloroethyl)benzylamine | prepchem.comprepchem.com |

| N-benzyl-methylamine | 1-bromo-2-chloroethane | N-(2-chloroethyl)-N-benzyl-methylamine | prepchem.com |

This table provides an interactive overview of common synthetic methods.

The introduction of substituents onto the aromatic ring is governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.com The existing amino and methylamino groups are activating, ortho-, para-directing groups. uomustansiriyah.edu.iq However, their high reactivity and potential for side reactions often necessitate the use of protecting groups (e.g., by acylation) before performing EAS reactions.

Common EAS reactions applicable to the benzylamine core include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. youtube.com Halogenated derivatives of phenolic compounds have been shown to possess enhanced bioactivities. researchgate.net

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq The nitro group is a strong deactivating group and can significantly alter the electronic properties of the ring. uomustansiriyah.edu.iqyoutube.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iqyoutube.com

These substitutions allow for fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing interactions with biological targets. uomustansiriyah.edu.iqlibretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Substituent |

| Halogenation | Br₂, FeBr₃ | Br⁺ | -Br |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | -R (Alkyl) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ | -COR (Acyl) |

This interactive table summarizes key electrophilic aromatic substitution reactions used for ring functionalization.

Conjugates and Hybrid Molecules Incorporating the 4-Methylaminobenzylamine Scaffold

The strategic design of conjugates and hybrid molecules is a pivotal approach in medicinal chemistry, aiming to combine the therapeutic properties of two or more distinct pharmacophores into a single molecular entity. This can lead to compounds with enhanced efficacy, improved selectivity, or a novel mechanism of action. While specific research on conjugates and hybrid molecules derived from the 4-methylaminobenzylamine scaffold is not extensively detailed in publicly available literature, the inherent chemical functionalities of this compound provide a versatile platform for the synthesis of such complex molecules.

The 4-methylaminobenzylamine structure features two key reactive sites for conjugation: a primary benzylic amine and a secondary N-methylamine. These functional groups are amenable to a variety of chemical transformations, allowing for the covalent attachment of other molecules, such as other small-molecule drugs, targeting moieties, or biocompatible polymers.

The concept of creating hybrid molecules often involves linking two pharmacophores that may act on different biological targets, potentially leading to synergistic effects or overcoming drug resistance. For instance, the design of hybrid molecules by combining pharmacophores of clinically approved drugs is an emerging strategy to tackle complex diseases. This approach could theoretically be applied to the 4-methylaminobenzylamine scaffold, wedding its potential biological activity with that of another established therapeutic agent.

Synthetic strategies to form such conjugates and hybrids would likely leverage the nucleophilic character of the amine groups. Common conjugation chemistries include:

Amide Bond Formation: The primary or secondary amine of 4-methylaminobenzylamine can react with a carboxylic acid, acyl chloride, or activated ester of another molecule to form a stable amide linkage. This is one of the most common and robust methods for creating molecular conjugates.

Reductive Amination: The primary amine could be reacted with an aldehyde or ketone on another molecule, followed by reduction, to form a new secondary or tertiary amine linkage.

Nucleophilic Aromatic Substitution: The amine groups could act as nucleophiles in reactions with activated aromatic or heteroaromatic systems, a strategy employed in the synthesis of complex molecules like Imatinib hybrids.

Urea (B33335) or Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, can furnish urea or thiourea-linked conjugates.

The choice of linker is also a critical aspect of the design of conjugates. The linker can be designed to be stable under physiological conditions or to be cleavable, releasing the active components at a specific target site. Cleavable linkers may be sensitive to pH, redox potential, or specific enzymes present in the target tissue.

The table below outlines potential strategies for the synthesis of conjugates and hybrid molecules based on the 4-methylaminobenzylamine scaffold, drawing from general principles of medicinal chemistry and bioconjugation. It is important to note that these are theoretical applications of known chemical reactions to the 4-methylaminobenzylamine structure, and not a report of synthesized and tested compounds.

| Potential Conjugation Strategy | Reactive Site on Scaffold | Linker Formed | Example of Conjugated Moiety |

| Acylation | Primary or Secondary Amine | Amide | A non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid |

| Reductive Amination | Primary Amine | Secondary Amine | An aldehyde-bearing fluorescent dye for imaging applications |

| Reaction with Isocyanate | Primary or Secondary Amine | Urea | A pharmacophore with a hydroxyl or amine group converted to an isocyanate |

| Nucleophilic Substitution | Primary or Secondary Amine | C-N Bond | A heteroaromatic system, such as a quinoline (B57606) or pyrimidine (B1678525) ring |

The development of such conjugates and hybrid molecules would require careful planning of the synthetic route, including the use of protecting groups to ensure regioselectivity, followed by thorough purification and characterization to confirm the structure of the final product. Subsequent biological evaluation would be necessary to determine the pharmacological profile of these novel chemical entities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Methylaminobenzylamine (B1291899) dihydrochloride (B599025) by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. In the case of 4-Methylaminobenzylamine dihydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, and the amine/ammonium (B1175870) protons.

The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as a pair of doublets, a characteristic AA'BB' system, in the downfield region of the spectrum (typically δ 7.0-7.5 ppm). The chemical shift of these protons is influenced by the electron-donating methylamino group and the electron-withdrawing aminomethyl group. The benzylic protons (-CH₂-NH₂) would present as a singlet, integrating to two protons, with a chemical shift anticipated around δ 4.0-4.3 ppm. The N-methyl group (-NH-CH₃) protons would also likely appear as a singlet, integrating to three protons, at approximately δ 2.8-3.0 ppm. The protons of the amino and methylamino groups, present as ammonium hydrochlorides, would be expected to be broad and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ha) | ~7.4 | d | 2H |

| Aromatic (Hb) | ~6.8 | d | 2H |

| Benzylic (-CH₂-) | ~4.1 | s | 2H |

| N-Methyl (-CH₃) | ~2.9 | s | 3H |

| Amine (-NH₂·HCl) | Variable | br s | 3H |

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon attached to the methylamino group (C-N) and the carbon bearing the aminomethyl group (C-CH₂) will have their chemical shifts significantly influenced by these substituents. The benzylic carbon (-CH₂-) is expected to appear around δ 40-45 ppm, while the N-methyl carbon (-CH₃) would be found further upfield, typically in the δ 30-35 ppm range.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structural assignment. A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the adjacent aromatic protons. An HSQC experiment would correlate each proton signal with its directly attached carbon, definitively assigning the resonances of the benzylic and N-methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-N) | ~150 |

| Quaternary Aromatic (C-CH₂) | ~130 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~113 |

| Benzylic (-CH₂) | ~42 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Upon ionization, typically using electrospray ionization (ESI) for a polar molecule like this dihydrochloride salt, the intact molecular ion of the free base [C₈H₁₂N₂]⁺ would be observed. The expected exact mass of the free base is approximately 136.1000 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural confirmation. A characteristic fragmentation would be the loss of the amino group, leading to the formation of a stable benzylic cation. The primary fragmentation pathways would likely involve the cleavage of the C-C bond between the benzyl (B1604629) group and the methylene amine, as well as cleavage of the C-N bonds.

Table 3: Predicted Mass Spectrometry Data for 4-Methylaminobenzylamine

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (Free Base) | 137.1073 |

| [M-NH₂]⁺ | 120.0808 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary ammonium salts, which typically appear as a broad band in the range of 2400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl and methylene groups will be observed between 2800 and 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region, characteristic of a 1,4-disubstituted ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ammonium) | 2400-3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2800-3000 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1000-1250 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

The analysis would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium groups and the chloride counter-ions. This information is crucial for understanding the solid-state properties of the compound. While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for unambiguous structural determination.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the dihydrochloride salt would necessitate an acidic mobile phase to ensure good peak shape. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance (around 254 nm). This method can be used to determine the purity of the compound and to quantify any impurities.

Gas chromatography could also be employed, potentially after derivatization of the polar amine groups to increase volatility and improve chromatographic performance. However, due to the salt nature of the compound, HPLC is generally the more direct and preferred method for purity analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the separation and quantification of this compound. The presence of the aromatic ring and the amine functionalities allows for strong retention on hydrophobic stationary phases, such as C18, while the polarity of the molecule can be modulated by adjusting the mobile phase composition and pH.

A typical HPLC method for the analysis of aromatic amines involves a C18 column, which provides excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the amine groups, which in turn affects their retention and peak shape. For amine-containing compounds, a slightly acidic mobile phase is often employed to ensure protonation of the amino groups, leading to better peak symmetry and reproducibility. Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the ultraviolet region.

Detailed research findings on closely related substituted benzylamines have demonstrated the efficacy of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. This approach can offer enhanced selectivity and resolution, particularly when analyzing complex mixtures containing compounds with varying polarities and ionization properties. The retention of 4-Methylaminobenzylamine can be finely tuned by adjusting the concentration of the organic modifier and the ionic strength of the buffer in the mobile phase.

Below is a table summarizing typical HPLC parameters that could be employed for the analysis of this compound, based on established methods for similar aromatic amines.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of primary and secondary amine groups leads to strong interactions with the stationary phase, resulting in poor peak shape and potential thermal degradation in the hot injector. To overcome these limitations, a derivatization step is typically required to convert the non-volatile amine into a more volatile and thermally stable derivative.

Common derivatization strategies for amines include acylation and silylation. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) converts the amine functionalities into trifluoroacetyl amides. These derivatives are significantly more volatile and exhibit excellent chromatographic properties. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting silylated derivatives are also much more amenable to GC analysis.

The derivatized 4-Methylaminobenzylamine can then be analyzed by GC, typically using a nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms. These columns provide good resolution for a wide range of organic compounds. A temperature programming method is employed to ensure the efficient elution of the derivative from the column, starting at a lower temperature and gradually increasing to a higher temperature. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can be used to confirm the identity of the derivatized compound based on its mass spectrum.

The following table outlines a plausible set of GC parameters for the analysis of a trifluoroacetyl derivative of 4-Methylaminobenzylamine.

Table 2: Representative GC Parameters for Derivatized 4-Methylaminobenzylamine Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Mass Range | 50-500 amu |

Computational Chemistry and Theoretical Investigations of 4 Methylaminobenzylamine Dihydrochloride

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are essential for accurately describing the electronic structure and energetics of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For a molecule like 4-Methylaminobenzylamine (B1291899) dihydrochloride (B599025), DFT calculations, commonly using functionals like B3LYP, can be employed to determine various properties. scispace.com Geometry optimization would reveal the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. scispace.com

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.com The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps in predicting sites for intermolecular interactions. researchgate.net

Table 1: Representative Data from DFT Calculations on Benzylamine (B48309) Derivatives This table presents illustrative data that could be generated for 4-Methylaminobenzylamine dihydrochloride using DFT, based on typical results for similar molecules.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the polarity of the molecule |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum mechanical calculations that solve the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a significantly higher computational cost.

These high-accuracy methods are particularly useful for benchmarking results from less computationally expensive methods like DFT. For instance, ab initio calculations have been used to study the fragmentation mechanisms of protonated benzylamines, providing insights into bond dissociation energies and the stability of resulting ions. researchgate.net Such calculations could be applied to this compound to understand its behavior in mass spectrometry, for example. They can also provide very accurate energetic information for different conformations, helping to resolve small energy differences between various molecular arrangements. colostate.edu

Molecular Modeling and Conformation Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling techniques are used to explore the possible conformations of a molecule and identify the most stable ones.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. MM is much faster than QM methods and is therefore ideal for exploring the conformational space of larger molecules.

Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govpsu.edu An MD simulation provides a trajectory of the molecule, showing how its conformation changes due to thermal motion. This allows for the exploration of the conformational landscape and the study of dynamic processes. nih.gov For this compound, MD simulations could reveal how the molecule behaves in a solvent, how the different parts of the molecule move relative to each other, and the timescales of these motions. nih.govarxiv.org

Conformational Landscapes and Preferred Geometries

The conformational landscape of a molecule is a map of its potential energy as a function of its conformational degrees of freedom, such as the rotation around single bonds. By exploring this landscape using methods like MM or systematic QM calculations, the low-energy conformations (conformers) can be identified.

For benzylamine and its derivatives, a key conformational feature is the torsion angle around the C(aryl)-C(alkyl) bond. colostate.edu Studies on substituted benzylamines have shown that multiple stable conformers can exist, often with small energy differences between them. colostate.edu For this compound, the rotation around the C-C bond connecting the benzene (B151609) ring to the aminomethyl group and the C-N bond of the methylamino group would be of primary interest. Identifying the preferred geometries is crucial as they can influence how the molecule interacts with biological targets or other molecules.

Table 2: Torsion Angles Defining Key Conformations in Benzylamine Analogs This table illustrates the type of data obtained from conformational analysis, which would be applicable to this compound.

| Torsion Angle | Description | Typical Value(s) |

| C(aryl)-C(aryl)-C(alkyl)-N | Rotation of the aminomethyl group relative to the ring | ~90° |

| C(aryl)-C(alkyl)-N-H | Orientation of the amino group (gauche/anti) | ~60° (gauche), 180° (anti) |

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

For benzylamine derivatives, computational studies have been used to investigate reaction mechanisms such as oxidation and addition reactions. rsc.orgnih.govrsc.orgias.ac.in For example, DFT calculations can be used to locate the transition state structure for a given reaction. The energy of this transition state relative to the reactants gives the activation energy, which determines the reaction rate. Isotope effects can also be calculated and compared with experimental data to support a proposed mechanism. nih.gov

In the context of this compound, computational studies could be used to investigate its synthesis, degradation pathways, or its reactions with other molecules. For instance, the mechanism of N-methylation or the reaction of the primary amine group could be explored. Such studies provide fundamental insights into the reactivity of the molecule, which is essential for its application and handling. researchgate.net

Elucidation of Transition States and Activation Energies

The study of chemical reactions at a molecular level hinges on understanding transition states—the fleeting, high-energy configurations that molecules pass through as they transform from reactants to products. The energy required to reach this state is known as the activation energy, a critical factor in determining reaction rates. For this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these parameters for its potential reactions.

Theoretical chemists can model various potential reactions involving this compound, such as N-dealkylation, aromatic substitution, or oxidation. Using DFT functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311+G(d,p)), the geometry of the transition state for a given reaction can be optimized. researchgate.netnih.govacs.org Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical N-demethylation reaction, the transition state would involve the breaking of the N-CH₃ bond and the formation of a new bond with an incoming reactant. The calculated activation energy provides a quantitative measure of the kinetic feasibility of this process. Such calculations can be performed for competing reaction pathways to determine which is more likely to occur. nih.gov

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on a reaction involving a substituted benzylamine derivative, similar in structure to the compound of interest.

| Reaction Pathway | DFT Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| N-H Deprotonation | M06 | 6-311+G(d,p) | SMD (Water) | 18.6 |

| C-H Activation | M06 | 6-311+G(d,p) | SMD (Water) | 21.6 |

| Reductive Elimination | PBE0-D3 | SDD/6-311+G(d,p) | SMD (Toluene) | 15.2 |

This table is illustrative and based on typical values for related compounds found in the literature. researchgate.netacs.org

Prediction of Reaction Pathways and Selectivity

Beyond identifying individual transition states, computational chemistry can map out entire reaction pathways, including intermediates and multiple transition states. researchgate.net This is crucial for understanding complex reaction mechanisms and predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. For this compound, this could involve modeling its synthesis or its metabolic degradation.

By calculating the Gibbs free energy of all reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. researchgate.netnih.gov This profile reveals the most energetically favorable pathway. For example, in an electrophilic aromatic substitution on the benzene ring of 4-Methylaminobenzylamine, calculations can predict whether the incoming electrophile will preferentially add to the ortho, meta, or para position relative to the existing substituents. The relative energies of the transition states for each addition would determine the regioselectivity. nih.gov

Neural network potentials and other machine learning approaches are also emerging as powerful tools for exploring reaction networks and predicting selectivity with high accuracy. arxiv.orgnih.gov These methods can rapidly screen numerous potential pathways to identify the most kinetically relevant ones. arxiv.org

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide predictions of its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to confirm the molecular structure. esisresearch.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. esisresearch.org By analyzing the computed vibrational modes, specific peaks in the spectrum can be assigned to particular functional groups, such as N-H stretches, C-H bends, or aromatic ring vibrations. esisresearch.orgnih.gov

The table below presents hypothetical predicted spectroscopic data for a molecule like 4-Methylaminobenzylamine, based on common computational methods.

| Spectroscopic Parameter | Computational Method | Basis Set | Predicted Value |

| ¹H NMR (δ, ppm) - N-CH₃ | GIAO-B3LYP | 6-311++G(d,p) | 2.5 - 2.8 |

| ¹³C NMR (δ, ppm) - N-CH₃ | GIAO-B3LYP | 6-311++G(d,p) | 30 - 35 |

| IR Frequency (cm⁻¹) - N-H stretch | B3LYP | 6-311++G(d,p) | 3300 - 3400 |

| IR Frequency (cm⁻¹) - C=C aromatic stretch | B3LYP | 6-311++G(d,p) | 1580 - 1620 |

This table is for illustrative purposes. Actual values would require specific calculations for the target molecule.

Solvation Models and Environmental Effects on Molecular Behavior

The behavior of a molecule, including its structure, reactivity, and spectroscopic properties, can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent without explicitly modeling every solvent molecule.

For this compound, which is a salt and thus highly polar, solvation effects are particularly important. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used implicit solvation models. researchgate.netacs.org In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

These models can be used to:

Calculate the free energy of solvation, which provides insight into the solubility of the compound in different solvents.

Investigate the effect of the solvent on reaction energy barriers and pathways. researchgate.net For reactions involving charged or highly polar species, the solvent can stabilize transition states and intermediates, thereby altering the reaction rate and selectivity.

Predict how spectroscopic parameters, such as UV-Vis absorption maxima and NMR chemical shifts, change in different solvents.

The protonation state of the amine groups in this compound is highly dependent on the solvent environment. researchgate.netresearchgate.net Computational studies using appropriate solvation models can help to predict the pKa values and understand the thermodynamics of proton transfer in various media.

Applications in Advanced Chemical Synthesis and Chemical Biology

4-Methylaminobenzylamine (B1291899) Dihydrochloride (B599025) as a Synthetic Building Block

The strategic placement of two amine functionalities with differing reactivity on a rigid aromatic core makes 4-methylaminobenzylamine dihydrochloride an attractive starting material for the construction of elaborate organic molecules and heterocyclic systems.

Precursor for Complex Organic Molecules

As a synthetic precursor, this compound offers multiple reaction sites for the introduction of molecular complexity. The primary and secondary amine groups can be selectively functionalized, allowing for the stepwise assembly of intricate structures. While direct research specifically detailing the use of this compound is limited, the utility of structurally similar compounds, such as 4-(alkylamino)benzylamines, highlights its potential. For instance, 4-(alkylamino)benzylamines have been employed as effective protecting groups in the synthesis of N-methylamides and amines. In these applications, the benzylamine (B48309) moiety is introduced to protect a carboxylic acid or an amine, and is later selectively removed under specific conditions. This suggests that this compound could similarly serve as a key intermediate in multi-step syntheses, where one of its amino groups is temporarily protected while the other is elaborated into a more complex functionality.

The benzylamine framework is a common motif in many biologically active compounds and pharmaceuticals. Patents in the field of medicinal chemistry often describe the synthesis of various benzylamine derivatives as crucial intermediates. For example, the synthesis of itopride (B38515) hydrochloride, a gastroprokinetic agent, involves intermediates derived from benzylamine. This underscores the importance of substituted benzylamines as foundational components in the construction of pharmaceutically relevant molecules.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science. The dual amine functionality of this compound makes it a prime candidate for the construction of such ring systems. The two nitrogen atoms can be incorporated into a variety of heterocyclic scaffolds through condensation and cyclization reactions with suitable dielectrophiles.

For example, the closely related compound, 4-aminobenzylamine (B48907), is utilized as a reagent in the synthesis of imidazo[1,2-a]pyrazines, a class of heterocyclic compounds with potential applications in medicinal chemistry. This transformation typically involves the reaction of the diamine with a dicarbonyl compound or its equivalent, leading to the formation of the fused heterocyclic ring system. The presence of the methyl group on one of the amines in this compound would be expected to influence the regioselectivity of such cyclization reactions, potentially providing a route to specifically substituted heterocyclic products.

The synthesis of various nitrogen-containing heterocyclic compounds often relies on the availability of versatile building blocks that can introduce nitrogen atoms into the ring structure. The reactivity of the primary and secondary amines in this compound allows for its participation in a range of cyclization strategies, making it a potentially valuable precursor for libraries of novel heterocyclic compounds.

Role in the Synthesis of Chemical Probes and Tags